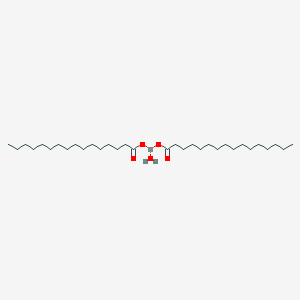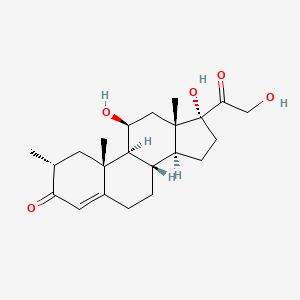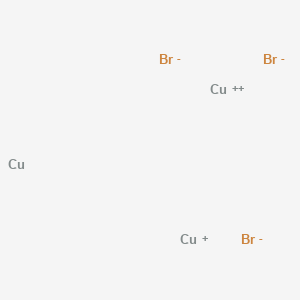![molecular formula C11H14Cl2 B13733696 [1-(Dichloromethyl)-1-methylpropyl]benzene CAS No. 36318-77-1](/img/structure/B13733696.png)
[1-(Dichloromethyl)-1-methylpropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Dichloromethyl)-1-methylpropyl]benzene: is an organic compound with the molecular formula C10H13Cl2 It is a derivative of benzene, where a dichloromethyl group and a methylpropyl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dichloromethyl)-1-methylpropyl]benzene typically involves the chlorination of toluene derivatives. One common method is the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to form benzyl chloride. This intermediate can then undergo further chlorination to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Dichloromethyl)-1-methylpropyl]benzene can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of [1-methyl-1-methylpropyl]benzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of [1-methyl-1-methylpropyl]benzene.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and metabolic pathways .
Medicine: In medicine, derivatives of [1-(Dichloromethyl)-1-methylpropyl]benzene are explored for their potential therapeutic properties. They may serve as precursors for the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [1-(Dichloromethyl)-1-methylpropyl]benzene involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and cellular processes .
Comparación Con Compuestos Similares
Benzyl chloride: Similar in structure but lacks the methylpropyl group.
Dichloromethylbenzene: Similar but without the methylpropyl group.
Toluene: A simpler structure with only a methyl group attached to the benzene ring.
Uniqueness: The presence of both the dichloromethyl and methylpropyl groups in [1-(Dichloromethyl)-1-methylpropyl]benzene gives it unique reactivity and properties. This combination allows for diverse chemical reactions and applications that are not possible with simpler benzene derivatives .
Propiedades
Número CAS |
36318-77-1 |
|---|---|
Fórmula molecular |
C11H14Cl2 |
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
(1,1-dichloro-2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H14Cl2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
Clave InChI |
HZWWIJSYUMVUTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C1=CC=CC=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



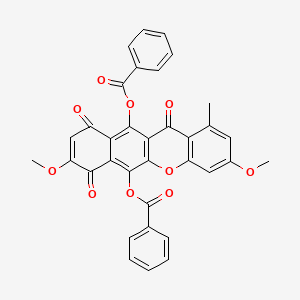
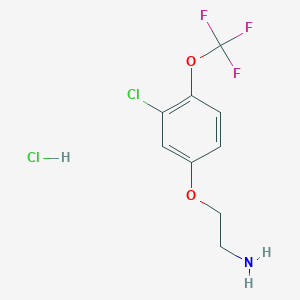
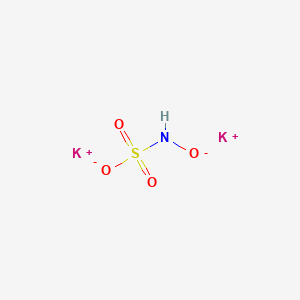
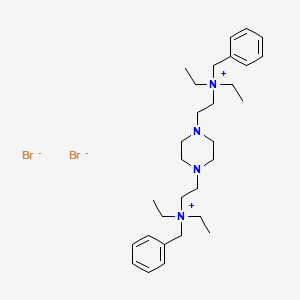

![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
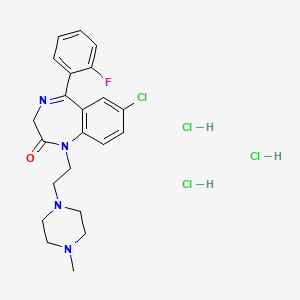
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

